molecular formula C27H21N3O3 B2747358 N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide CAS No. 728016-94-2

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide

Cat. No. B2747358
CAS RN: 728016-94-2
M. Wt: 435.483
InChI Key: WVDBOGPSMQHNLU-UHFFFAOYSA-N
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Description

The compound “N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The structure of the compound has been confirmed by 1H and 13C NMR and mass spectral analysis . The NMR spectrum details are as follows: 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .


Chemical Reactions Analysis

The compound 2-methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The yield of the compound in the synthesis process was 85% .

Scientific Research Applications

Synthesis of Bioactive Molecules

The core structure of AB00675738-01 is similar to that of imidazo[1,2-a]pyridines, which are known for their varied medicinal applications. These compounds can be synthesized from α-bromoketones and 2-aminopyridines under specific conditions . The bioactive properties of such molecules include:

Development of Pharmaceutical Drugs

AB00675738-01’s structure is conducive to forming N-(pyridin-2-yl)amides, which serve as pharmacophores in many pharmaceutical molecules . This application is significant due to the following:

Catalyst-Free Chemical Synthesis

The compound’s synthesis pathway suggests its potential use in catalyst-free chemical reactions, which is an environmentally friendly approach to chemical synthesis . This includes:

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They have also been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-3-7-18-9-4-11-20-15-22(27(32)33-24(18)20)26(31)28-21-12-5-10-19(14-21)23-16-30-13-6-8-17(2)25(30)29-23/h3-6,8-16H,1,7H2,2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDBOGPSMQHNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)CC=C)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide

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